alpha-(Fluoromethyl)-5-hydroxytryptophan

描述

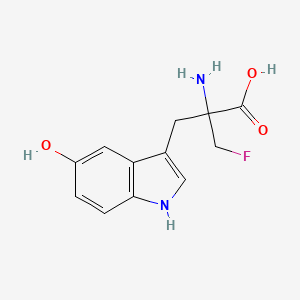

α-(Fluoromethyl)-5-hydroxytryptophan is a fluorinated derivative of 5-hydroxytryptophan (5-HTP), a naturally occurring amino acid and metabolic precursor to serotonin. The incorporation of a fluoromethyl (-CH₂F) group at the alpha position introduces steric and electronic modifications that alter its biochemical stability, receptor interactions, and pharmacokinetics compared to non-fluorinated analogs. This compound is of interest in neuropharmacology and radiopharmaceutical development due to fluorine’s ability to enhance metabolic resistance and modulate blood-brain barrier (BBB) penetration .

属性

CAS 编号 |

73804-78-1 |

|---|---|

分子式 |

C12H13FN2O3 |

分子量 |

252.24 g/mol |

IUPAC 名称 |

2-amino-2-(fluoromethyl)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H13FN2O3/c13-6-12(14,11(17)18)4-7-5-15-10-2-1-8(16)3-9(7)10/h1-3,5,15-16H,4,6,14H2,(H,17,18) |

InChI 键 |

XWAHBYZGNVFLIE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(CF)(C(=O)O)N |

规范 SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(CF)(C(=O)O)N |

同义词 |

alpha-(fluoromethyl)-5-hydroxytryptophan alpha-(fluoromethyl)-5-hydroxytryptophan, (D)-isomer FM-OHTrp |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares α-(Fluoromethyl)-5-hydroxytryptophan with structurally related compounds:

Pharmacokinetic and Pharmacodynamic Differences

- Metabolic Stability: Fluorinated analogs (e.g., α-(Fluoromethyl)-5-hydroxytryptophan, FMePhe) resist enzymatic degradation better than non-fluorinated compounds like 5-HTP . 5-HTP requires co-administration with decarboxylase inhibitors (e.g., carbidopa) to prolong efficacy .

- Receptor Interactions: 5-Fluoro AMT binds to serotonin receptors but with lower affinity than non-fluorinated tryptamines due to steric effects of fluorine . α-(Fluoromethyl)-5-hydroxytryptophan’s fluoromethyl group may enhance interactions with aromatic amino acid decarboxylases, altering serotonin synthesis pathways .

常见问题

Q. What are the primary synthetic routes for alpha-(fluoromethyl)-5-hydroxytryptophan, and how do they influence yield and purity?

The synthesis of this compound involves fluorination strategies to introduce the fluoromethyl group at the alpha position. Key methods include:

- Chemoenzymatic synthesis : Utilizes enzymatic hydroxylation followed by fluoromethylation, achieving high stereochemical control but requiring optimization of reaction conditions (e.g., pH, temperature) to prevent racemization .

- Radiosynthesis for PET imaging : Employs cyclo-sulfamidate precursors labeled with fluorine-18, yielding radiochemical purity >95% but requiring rapid purification to mitigate radiolysis .

- Direct fluoromethylation : Uses fluoromethyl halides or triflates, which may result in lower yields due to competing side reactions (e.g., oxidation of the indole ring) .

Q. Which analytical techniques are most effective for characterizing this compound, particularly in assessing fluorination efficiency and stereochemical integrity?

- Nuclear Magnetic Resonance (NMR) : -NMR confirms fluoromethyl incorporation and quantifies positional isomers .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times correlated to stereochemical purity (e.g., >98% ee in optimized protocols) .

- Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns to verify fluorination and rule out impurities (e.g., dehalogenated byproducts) .

Q. How do in vitro and in vivo models differ in evaluating the biological activity of this compound, and what are key considerations for model selection?

- In vitro models : Cell-based assays (e.g., HEK293 transfected with system L transporters) measure uptake kinetics. Key parameters include IC values for competitive inhibition against natural substrates like tryptophan .

- In vivo models : Rodent PET imaging quantifies tumor uptake (SUV) and biodistribution. For example, [18F]9a exhibits a tumor-to-brain ratio of 6.25 at 60 minutes post-injection, highlighting its potential for glioma imaging .

- Considerations : In vitro models may overestimate transporter affinity due to absent metabolic pathways, while in vivo studies require controlling for blood-brain barrier permeability and off-target fluoromethyl metabolism .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound's interaction with aromatic amino acid decarboxylase (AADC), and how can they be mitigated?

- Challenge : Fluoromethyl derivatives act as both substrates and inhibitors of AADC, complicating kinetic analyses. For instance, alpha-difluoromethyl-5-hydroxytryptophan irreversibly inhibits AADC (IC = 2.4 µM) but requires hydroxylation by tryptophan hydroxylase (TPH) for activation .

- Mitigation : Use TPH-deficient cell lines to isolate AADC activity or employ time-dependent enzyme inactivation assays to distinguish competitive vs. non-competitive inhibition .

Q. How should researchers address contradictory findings regarding the impact of fluorination position (alpha vs. beta) on system L amino acid transporter affinity?

- Contradiction : Beta-fluorinated analogs show reduced transporter uptake due to steric hindrance (e.g., tumor SUV of beta-fluorinated compounds is 30% lower than alpha-fluorinated isomers) . However, alpha-fluoromethyl groups may alter redox properties, affecting transporter binding in certain cell types .

- Resolution : Conduct comparative uptake studies using isogenic cell lines expressing system L isoforms (e.g., LAT1 vs. LAT2). Molecular docking simulations can further clarify steric and electronic interactions .

Q. What methodological approaches are critical for optimizing PET imaging protocols using radiolabeled this compound analogs?

- Protocol Optimization :

- Radiolabeling : Use no-carrier-added [18F]fluoride with <5% isotopic dilution to maximize specific activity (>50 GBq/µmol) .

- Kinetic Modeling : Compartmental analysis (e.g., two-tissue model) corrects for non-specific binding in brain tissue .

- Validation : Co-administer unlabeled compound to confirm saturable uptake (e.g., 70% reduction in tumor SUV with excess cold ligand) .

Q. Table 1. Comparative PET Imaging Data for this compound Isomers

| Isomer | Tumor SUV (60 min) | Brain SUV (60 min) | Tumor/Brain Ratio |

|---|---|---|---|

| [18F]9a | 2.5 | 0.4 | 6.25 |

| [18F]9b | 1.8 | 0.3 | 6.0 |

| Data sourced from DBT glioma mouse models . |

Q. How can researchers reconcile variability in serotonin modulation efficacy across preclinical studies using this compound?

- Variability Source : Differences in TPH isoform expression (TPH1 in peripheral tissues vs. TPH2 in the brain) impact hydroxylation efficiency. Alpha-monofluoromethyl derivatives show 40% lower CNS serotonin modulation compared to peripheral effects .

- Strategy : Use tissue-specific knockout models (e.g., TPH1 mice) to isolate central vs. peripheral contributions. Pair with microdialysis to measure extracellular serotonin levels in real-time .

Q. What are the implications of fluoromethyl-induced redox activity in this compound for studying biological electron transfer?

- Redox Properties : Fluoromethyl groups lower the reduction potential of the indole ring by 150 mV, enabling participation in proton-coupled electron transfer (PCET) pathways .

- Application : Incorporate fluorinated analogs into azurin or cytochrome P450 systems to map electron transfer pathways via transient absorption spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。